molecular formula C37H58N4O14 B14891043 3-(((1S,5R,6R)-6-Acetamido-3-((hydroxymethoxy)carbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-5-(((1S,5R,6R)-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-3-hydroxy-5-oxopentanoic Acid (Oseltamivir Impurity pound(c)

3-(((1S,5R,6R)-6-Acetamido-3-((hydroxymethoxy)carbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-5-(((1S,5R,6R)-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-3-hydroxy-5-oxopentanoic Acid (Oseltamivir Impurity pound(c)

Cat. No.: B14891043
M. Wt: 782.9 g/mol
InChI Key: GAUVLLFPXWIARJ-MVVZEJKBSA-N
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Description

The compound “3-(((1S,5R,6R)-6-Acetamido-3-((hydroxymethoxy)carbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-5-(((1S,5R,6R)-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-3-hydroxy-5-oxopentanoic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including acetamido, hydroxymethoxycarbonyl, ethoxycarbonyl, and pentan-3-yloxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the cyclohexene ring, introduction of the acetamido groups, and subsequent functionalization with hydroxymethoxycarbonyl and ethoxycarbonyl groups. Typical reaction conditions may involve the use of protecting groups, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

    Hydrolysis: Cleavage of ester or amide bonds in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation of hydroxyl groups would yield carbonyl-containing compounds, while hydrolysis of ester bonds would produce carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biology, the compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other cyclohexene derivatives with acetamido and carbonyl functional groups. Examples could be:

  • 3-(((1S,5R,6R)-6-Acetamido-3-(methoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-5-(((1S,5R,6R)-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-3-hydroxy-5-oxopentanoic acid
  • 3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-5-(((1S,5R,6R)-6-acetamido-3-(methoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-3-hydroxy-5-oxopentanoic acid

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C37H58N4O14

Molecular Weight

782.9 g/mol

IUPAC Name

5-[[(1S,5R,6R)-6-acetamido-3-ethoxycarbonyl-5-pentan-3-yloxycyclohex-3-en-1-yl]amino]-3-[[(1S,5R,6R)-6-acetamido-3-(hydroxymethoxycarbonyl)-5-pentan-3-yloxycyclohex-3-en-1-yl]carbamoyl]-3-hydroxy-5-oxopentanoic acid

InChI

InChI=1S/C37H58N4O14/c1-8-24(9-2)54-28-15-22(34(48)52-12-5)13-26(32(28)38-20(6)43)40-30(45)17-37(51,18-31(46)47)36(50)41-27-14-23(35(49)53-19-42)16-29(33(27)39-21(7)44)55-25(10-3)11-4/h15-16,24-29,32-33,42,51H,8-14,17-19H2,1-7H3,(H,38,43)(H,39,44)(H,40,45)(H,41,50)(H,46,47)/t26-,27-,28+,29+,32+,33+,37?/m0/s1

InChI Key

GAUVLLFPXWIARJ-MVVZEJKBSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)CC(CC(=O)O)(C(=O)N[C@H]2CC(=C[C@H]([C@@H]2NC(=O)C)OC(CC)CC)C(=O)OCO)O)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)CC(CC(=O)O)(C(=O)NC2CC(=CC(C2NC(=O)C)OC(CC)CC)C(=O)OCO)O)C(=O)OCC

Origin of Product

United States

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